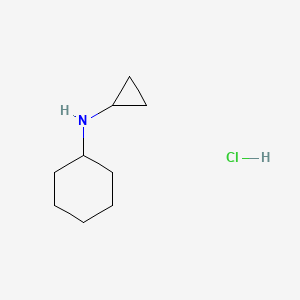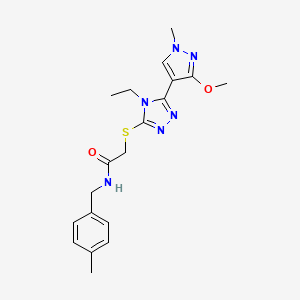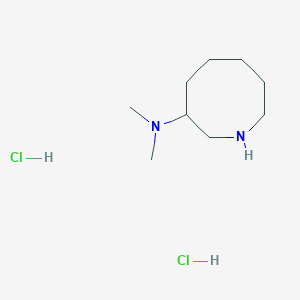![molecular formula C12H17Cl2NO B3018975 N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine CAS No. 356532-97-3](/img/structure/B3018975.png)
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine” is a chemical compound with the molecular formula C12H17Cl2NO . It is a specialty product used in proteomics research . The CAS number for this compound is 356532-97-3 .
Molecular Structure Analysis
The molecular structure of “N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine” can be represented by the linear formula C12H17Cl2NO . The molecular weight of this compound is 262.18 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine: and its derivatives exhibit promising anti-inflammatory activity. Specifically, they selectively inhibit the COX-2 enzyme. Here’s how:
Synthesis: A series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were synthesized. The method involved adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide , resulting in target products with yields of 58–72% .
Molecular Docking Studies: To assess their potential as anti-inflammatory agents, molecular docking studies with COX-2 were conducted. These compounds effectively interacted with the active site of COX-2, surpassing the strength of the complex formed with 2-(2,4-dichlorophenoxy)acetic acid .
Electrocatalytic Dechlorination
Another intriguing application involves using 2,4-Dichlorophenoxyacetic acid (2,4-D) as a probe molecule for chlorinated organic compounds (COCs) in dechlorination processes. Researchers have explored Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes for efficient reductive dechlorination of COCs .
Antiproliferative Activities Against Cancer Cells
A series of 2,4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines. These compounds may hold promise in cancer therapy .
Wirkmechanismus
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid , which is known to selectively inhibit the COX-2 enzyme .
Mode of Action
Based on its structural similarity to 2,4-dichlorophenoxyacetic acid , it may also act as a selective inhibitor of the COX-2 enzyme . This inhibition could lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biochemical Pathways
If it acts similarly to 2,4-dichlorophenoxyacetic acid , it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in downstream effects such as reduced inflammation and pain.
Result of Action
If it acts similarly to 2,4-dichlorophenoxyacetic acid , it may result in reduced inflammation and pain due to decreased production of prostaglandins .
Action Environment
It’s important to note that this compound is structurally similar to 2,4-Dichlorophenoxyacetic acid , and therefore, some of its properties and actions may be similar.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(2,3)15-6-7-16-11-5-4-9(13)8-10(11)14/h4-5,8,15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQDVSDKKDIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)
![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)
![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)
![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)
